2-[(Dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid
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Overview
Description
2-[(Dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid is a compound belonging to the indole family, which is a significant class of heterocyclic aromatic organic compounds. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-hydroxy-1-methyl-1H-indole-3-carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
2-[(Dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including viral infections and cancer.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-2-aminomethyl-1H-indole-3-carboxylic acid: Similar structure but different substituents.
5-Hydroxy-2-(dimethylaminomethyl)-1-methyl-6-pyridin-3-yl-1H-indole-3-carboxylic acid: Contains additional pyridinyl group.
Uniqueness
2-[(Dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties compared to other indole derivatives .
Properties
Molecular Formula |
C13H16N2O3 |
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Molecular Weight |
248.28 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]-5-hydroxy-1-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C13H16N2O3/c1-14(2)7-11-12(13(17)18)9-6-8(16)4-5-10(9)15(11)3/h4-6,16H,7H2,1-3H3,(H,17,18) |
InChI Key |
YZRYSXZIMTVTBH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)O)C(=C1CN(C)C)C(=O)O |
Origin of Product |
United States |
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